molecular formula C18H19N3O5S B2994003 methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate CAS No. 2034348-97-3

methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2994003
CAS No.: 2034348-97-3
M. Wt: 389.43
InChI Key: PTBZEUGBFJKRGL-UHFFFAOYSA-N
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Description

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl bridge connecting a phenyl carbamate group to a 1-acetylindolin-6-yl moiety. The compound combines three key structural elements:

  • Carbamate group: Known for its role in agrochemicals and pharmaceuticals, often contributing to bioactivity.
  • Sulfamoyl linker: A common feature in sulfonamide drugs, which frequently exhibit antimicrobial or enzyme-inhibitory properties.
  • 1-Acetylindoline: The acetylated indoline group may enhance metabolic stability and membrane permeability compared to simpler aromatic systems.

Properties

IUPAC Name

methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12(22)21-10-9-13-3-4-15(11-17(13)21)20-27(24,25)16-7-5-14(6-8-16)19-18(23)26-2/h3-8,11,20H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBZEUGBFJKRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidation products.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the effects of sulfonamide and carbamate groups on biological systems.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The indole moiety can interact with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison Table

Compound Name (Full IUPAC) Key Structural Features Biological Activity Primary Applications Reference
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate Acetylated indoline, sulfamoyl linker, phenyl carbamate Inferred antimicrobial Research (hypothetical) -
Methyl ((4-aminophenyl)sulfonyl)carbamate (Asulam) 4-Aminophenyl sulfonyl, carbamate Herbicidal Agriculture (grass control)
Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl) Benzimidazole core, butylamino carbonyl side chain Fungicidal Crop protection
Methyl 1H-benzimidazol-2-ylcarbamate (Carbendazim) Benzimidazole-carbamate hybrid Antifungal Agriculture, medicine
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 15a,b from [5]) Sulfonamide-linked pyrazole/pyrimidine Antimicrobial Pharmaceutical research

Detailed Comparative Insights

Methyl ((4-Aminophenyl)Sulfonyl)Carbamate (Asulam)
  • Structural Differences: Asulam lacks the acetylindoline group, instead incorporating a simpler 4-aminophenyl sulfonyl moiety.
  • Activity: The aminophenyl group in asulam enables herbicidal action by inhibiting folate biosynthesis in plants. The target compound’s indoline group may redirect activity toward microbial targets due to enhanced lipophilicity .
  • Applications : Asulam’s agricultural use contrasts with the target compound’s hypothetical pharmaceutical focus.
Benomyl and Carbendazim
  • Structural Differences: Both feature benzimidazole cores, whereas the target compound uses an indoline system. Benomyl’s butylamino side chain enhances systemic uptake in plants.
  • Activity : Benzimidazoles disrupt fungal microtubule assembly. The acetylindoline in the target compound may instead interfere with microbial DNA gyrase or cell-wall synthesis, akin to sulfonamide drugs .
Pyrazolo[1,5-a]Pyrimidine Derivatives
  • Structural Differences : These compounds replace the phenyl carbamate with pyrazole/pyrimidine heterocycles but retain sulfonamide linkages.
  • Activity : Demonstrated broad-spectrum antimicrobial effects in vitro. The target compound’s indoline-carbamate hybrid could offer synergistic activity by combining sulfonamide targeting with carbamate-mediated enzyme inhibition .

Biological Activity

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic compound that has emerged as a significant entity in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate. Its molecular formula is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S, and it features a complex structure that combines an indole moiety with sulfonamide and carbamate functional groups. This unique combination contributes to its diverse biological interactions.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit specific enzymes. This mechanism is particularly relevant in targeting enzymes involved in metabolic pathways associated with various diseases.
  • Receptor Interaction : The indole moiety can interact with aromatic amino acids in protein structures, enhancing binding affinity and specificity towards certain receptors.
  • Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to prolonged inhibition effects.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural components of the molecule may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the compound's effectiveness as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The results indicated a significant reduction in LSD1 activity compared to control groups, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could be developed into a new class of antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureActivity Impact
Indole MoietyEnhances binding affinity to proteins
Sulfonamide GroupMimics natural substrates for enzyme inhibition
Carbamate GroupFacilitates covalent interactions with target sites

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